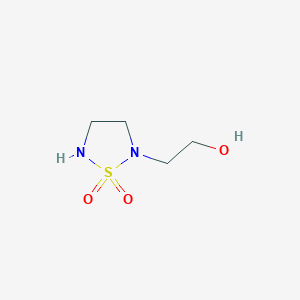
2-(2-Hydroxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of ethylene oxide with thiosemicarbazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow chemistry techniques. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and improved product purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Hydroxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine 1,1-dioxide: A structurally similar compound with a sulfur and nitrogen-containing ring.
Morpholine: Another heterocyclic compound with similar applications in chemistry and biology.
Uniqueness
2-(2-Hydroxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide is unique due to its specific ring structure and the presence of both hydroxyl and sulfonamide functional groups. This combination of features imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
Molecular Formula |
C4H10N2O3S |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
2-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)ethanol |
InChI |
InChI=1S/C4H10N2O3S/c7-4-3-6-2-1-5-10(6,8)9/h5,7H,1-4H2 |
InChI Key |
HMZZMEHDRTZQLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)N1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



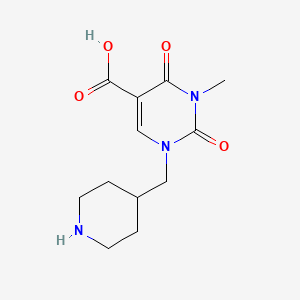
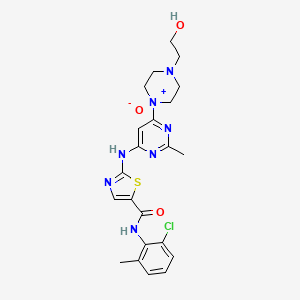

![8-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B14882062.png)
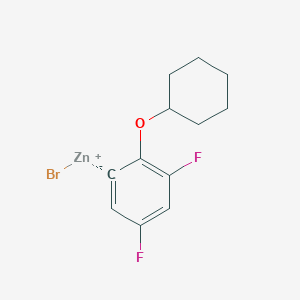
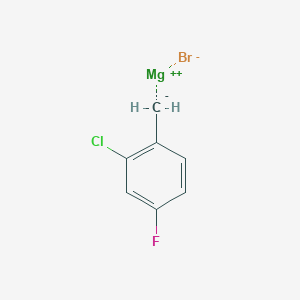
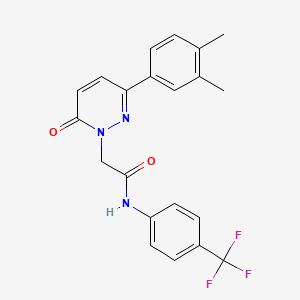
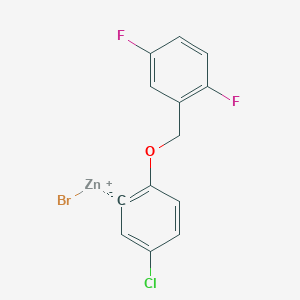
![tert-butyl (1R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14882097.png)
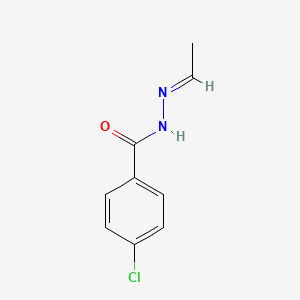
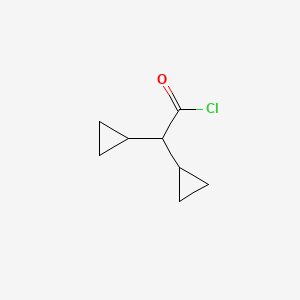
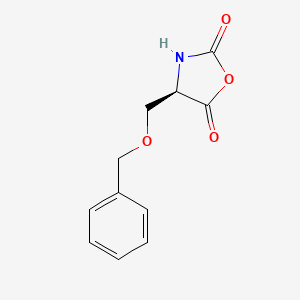
![Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II)](/img/structure/B14882123.png)
